molecular formula C18H18N4O3 B13142942 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol

2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol

Cat. No.: B13142942
M. Wt: 338.4 g/mol
InChI Key: LBBCHZLUDZJXRD-UHFFFAOYSA-N
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Description

2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with diphenoxy and methylamino groups, as well as an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with diphenoxy and methylamino groups. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which allows for the functionalization of the triazine core without the need for isolating intermediates . This method is advantageous as it simplifies the process and improves yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol apart is its combination of diphenoxy and methylamino groups with an ethanol moiety, which provides unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

InChI

InChI=1S/C18H18N4O3/c1-22(12-13-23)16-19-17(24-14-8-4-2-5-9-14)21-18(20-16)25-15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3

InChI Key

LBBCHZLUDZJXRD-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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